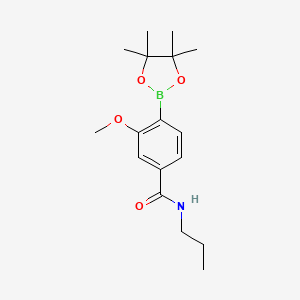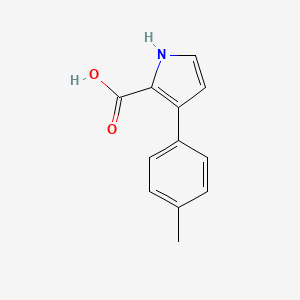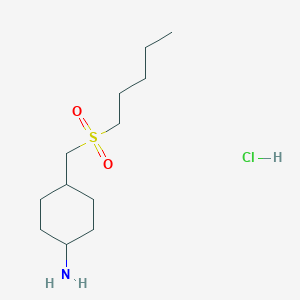
(1r,4r)-4-((Pentylsulfonyl)methyl)cyclohexanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,4r)-4-((Pentylsulfonyl)methyl)cyclohexanamine hydrochloride is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a pentylsulfonylmethyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((Pentylsulfonyl)methyl)cyclohexanamine hydrochloride typically involves multiple steps. One common method starts with the cyclohexane ring, which is functionalized to introduce the sulfonyl group. This can be achieved through a sulfonation reaction using reagents such as sulfur trioxide or chlorosulfonic acid. The pentyl group is then attached via an alkylation reaction, often using pentyl halides in the presence of a base.
The amine group is introduced through a reductive amination process, where the ketone or aldehyde intermediate is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization, distillation, and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1r,4r)-4-((Pentylsulfonyl)methyl)cyclohexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The pentyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, secondary or tertiary amines, and substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1r,4r)-4-((Pentylsulfonyl)methyl)cyclohexanamine hydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a ligand for studying receptor interactions. Its amine group allows it to interact with biological targets, making it useful in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (1r,4r)-4-((Pentylsulfonyl)methyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with receptors or enzymes, modulating their activity. The sulfonyl group can also participate in these interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: A simpler analog with only an amine group attached to the cyclohexane ring.
Sulfonylcyclohexane: A compound with a sulfonyl group attached to the cyclohexane ring but lacking the amine group.
Pentylamine: A compound with a pentyl group attached to an amine but lacking the cyclohexane ring.
Uniqueness
(1r,4r)-4-((Pentylsulfonyl)methyl)cyclohexanamine hydrochloride is unique due to the combination of the cyclohexane ring, sulfonyl group, pentyl group, and amine group. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C12H26ClNO2S |
|---|---|
Molekulargewicht |
283.86 g/mol |
IUPAC-Name |
4-(pentylsulfonylmethyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H25NO2S.ClH/c1-2-3-4-9-16(14,15)10-11-5-7-12(13)8-6-11;/h11-12H,2-10,13H2,1H3;1H |
InChI-Schlüssel |
KSNBPCNYZMLZRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCS(=O)(=O)CC1CCC(CC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


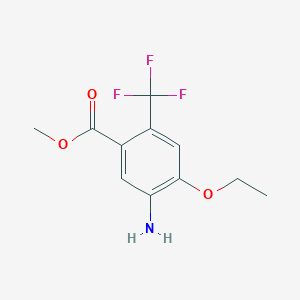
![tert-Butyl 4-((5-bromo-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B13725748.png)
![5-(3-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13725756.png)
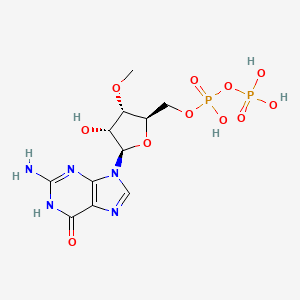
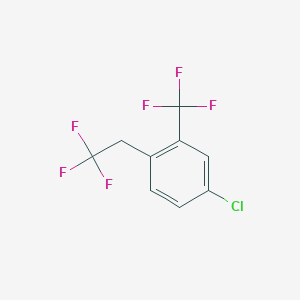

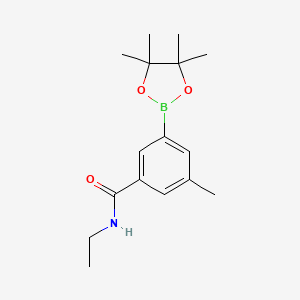
![3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole](/img/structure/B13725780.png)


![3-Nitro-N-(tetrahydro-pyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13725823.png)
